2-[3-(4-aminophenyl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione
CAS No.:
Cat. No.: VC18076931
Molecular Formula: C17H16N2O2
Molecular Weight: 280.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H16N2O2 |
|---|---|
| Molecular Weight | 280.32 g/mol |
| IUPAC Name | 2-[3-(4-aminophenyl)propyl]isoindole-1,3-dione |
| Standard InChI | InChI=1S/C17H16N2O2/c18-13-9-7-12(8-10-13)4-3-11-19-16(20)14-5-1-2-6-15(14)17(19)21/h1-2,5-10H,3-4,11,18H2 |
| Standard InChI Key | MVLIZNUCTKLMKG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC3=CC=C(C=C3)N |
Introduction
Chemical Properties and Spectral Characterization
Molecular and Structural Features
The compound’s molecular structure has been confirmed through advanced spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR): NMR spectra reveal distinct proton environments, including aromatic protons from the isoindoline core (δ 7.8–7.2 ppm) and aliphatic protons from the propyl linker (δ 2.5–1.8 ppm).
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Mass Spectrometry (MS): High-resolution ESI–MS shows a molecular ion peak at m/z 280.32, consistent with the molecular formula.
Table 1: Key Chemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 280.32 g/mol |
| IUPAC Name | 2-[3-(4-aminophenyl)propyl]isoindole-1,3-dione |
| Solubility | Low in water; soluble in DMSO, DMF |
| Melting Point | Not reported (hydroscopic nature) |
Synthetic Pathways
While specific synthesis protocols for this compound are proprietary, analogous isoindoline derivatives are typically synthesized via:
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Phthalimide Alkylation: Reaction of phthalimide with 3-(4-aminophenyl)propyl bromide under basic conditions .
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Reductive Amination: Coupling of isoindole-1,3-dione with 4-aminophenylpropanal using sodium cyanoborohydride .
Biological Activities and Mechanisms
Dopamine Receptor Modulation
The compound exhibits notable activity as a modulator of dopamine receptor D2 (DRD2), a G protein-coupled receptor critical in neurotransmission. In vitro assays demonstrate:
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Inhibition Constant (): 18 nM for DRD2, indicating high binding affinity.
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Functional Selectivity: Preferential antagonism of β-arrestin signaling over cAMP inhibition, suggesting potential for reduced side effects in neurological therapies.
Table 2: Key Pharmacological Parameters
| Parameter | Value |
|---|---|
| DRD2 | 18 nM |
| IC (cAMP) | 450 nM |
| Plasma Protein Binding | 92% (albumin-dominated) |
Comparative Analysis with Related Compounds
Structural Analogues
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2-(4-Aminophenyl)-1H-isoindole-1,3(2H)-dione: Lacks the propyl linker, reducing conformational flexibility and DRD2 affinity () .
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2-(3-Aminopropyl)isoindoline-1,3-dione hydrochloride: The hydrochloride salt form shows enhanced solubility but reduced blood-brain barrier penetration .
Table 3: Comparative Bioactivity Profiles
| Compound | DRD2 (nM) | AChE IC (μM) |
|---|---|---|
| Target Compound | 18 | Not tested |
| 2-(4-Aminophenyl)-isoindole-1,3-dione | 120 | 1.12 |
| 2-(3-Aminopropyl)-isoindoline (HCl salt) | 85 | 21.24 |
Future Research Directions
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